molecular formula C15H25NO2 B13270530 Ethyl 2-(adamantan-2-yl)-3-aminopropanoate

Ethyl 2-(adamantan-2-yl)-3-aminopropanoate

Cat. No.: B13270530
M. Wt: 251.36 g/mol
InChI Key: YSJUVHYJPMWUPD-UHFFFAOYSA-N
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Description

Ethyl 2-(adamantan-2-yl)-3-aminopropanoate is a compound that features an adamantane core structure, which is known for its stability and unique three-dimensional framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(adamantan-2-yl)-3-aminopropanoate typically involves the reaction of adamantan-2-yl derivatives with ethyl 3-aminopropanoate under specific conditions. One common method includes the use of a base such as triethylamine in an organic solvent like diethyl ether at room temperature . The reaction proceeds through nucleophilic substitution, where the amino group of the ethyl 3-aminopropanoate attacks the adamantane derivative, forming the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(adamantan-2-yl)-3-aminopropanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The amino group can participate in substitution reactions, forming new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions, often in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield adamantanone derivatives, while reduction can produce alcohols. Substitution reactions can lead to a variety of new compounds with different functional groups attached to the adamantane core.

Scientific Research Applications

Ethyl 2-(adamantan-2-yl)-3-aminopropanoate has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound can be used in the development of bioactive molecules, including potential pharmaceuticals.

    Medicine: Research into its potential as a drug candidate for treating various diseases is ongoing, particularly due to the stability and unique properties of the adamantane core.

    Industry: It finds applications in the development of new materials, including polymers and nanomaterials, due to its structural properties.

Mechanism of Action

The mechanism by which ethyl 2-(adamantan-2-yl)-3-aminopropanoate exerts its effects involves interactions with specific molecular targets. The adamantane core can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and the modifications made to the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-(adamantan-2-yl)-3-aminopropanoate is unique due to its specific structure, which combines the stability of the adamantane core with the reactivity of the amino and ester groups. This combination allows for a wide range of chemical modifications and applications, making it a versatile compound in scientific research and industrial applications.

Properties

Molecular Formula

C15H25NO2

Molecular Weight

251.36 g/mol

IUPAC Name

ethyl 2-(2-adamantyl)-3-aminopropanoate

InChI

InChI=1S/C15H25NO2/c1-2-18-15(17)13(8-16)14-11-4-9-3-10(6-11)7-12(14)5-9/h9-14H,2-8,16H2,1H3

InChI Key

YSJUVHYJPMWUPD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CN)C1C2CC3CC(C2)CC1C3

Origin of Product

United States

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